

Application Notes and Protocols: BAY1082439 In Vitro

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Compound of Interest

Compound Name: BAY1082439

Cat. No.: B1574161

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Audience: Researchers, scientists, and drug development professionals.

Abstract

BAY1082439 is a potent and orally bioavailable inhibitor selective for Class I phosphoinositide 3-kinase (PI3K) isoforms α , β , and δ .^{[1][2][3]} It demonstrates significant efficacy in preclinical models of cancers with a dysregulated PI3K pathway, particularly those with loss of the tumor suppressor PTEN.^{[4][5]} **BAY1082439** has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation.^{[1][3][5]} Furthermore, it can modulate the tumor microenvironment by blocking B-cell infiltration and related survival signaling.^{[3][4]} These application notes provide detailed protocols for the in vitro use of **BAY1082439** in cancer cell culture models.

Data Presentation

Table 1: Summary of In Vitro Efficacy of **BAY1082439**

Cell Line	Cancer Type	Key Genetic Feature	Concentration Range	Treatment Duration	Observed Effects	Reference
LNCaP, PC3	Prostate Cancer	PTEN-null	0.1 - 1 μ M	72 hours	Inhibition of cell growth, G1/S cell cycle arrest, induction of apoptosis.	[1][3][4]
PC3 (isogenic)	Prostate Cancer	PTEN-null vs. PTEN-WT	Not specified	Not specified	PTEN-null cells were three orders of magnitude more sensitive than PTEN-WT cells.	[4]
CaP2, CaP8	Prostate Cancer	PTEN-null	5 μ M	48 hours	Inhibition of cancer cell-intrinsic immunosuppressive activity; activation of IFN α /IFN γ pathways.	[6]
KB-C2	Multidrug-Resistant (MDR) Cancer	P-gp overexpression	10 μ M	24 - 48 hours	Down-regulation of P-gp; reversal of	[7]

multidrug
resistance.

Down-
regulation
of BCRP;
reversal of
multidrug
resistance. [7]

H460/MX2
0
Multidrug-
Resistant
(MDR)
Cancer
BCRP
overexpres
sion
10 μ M

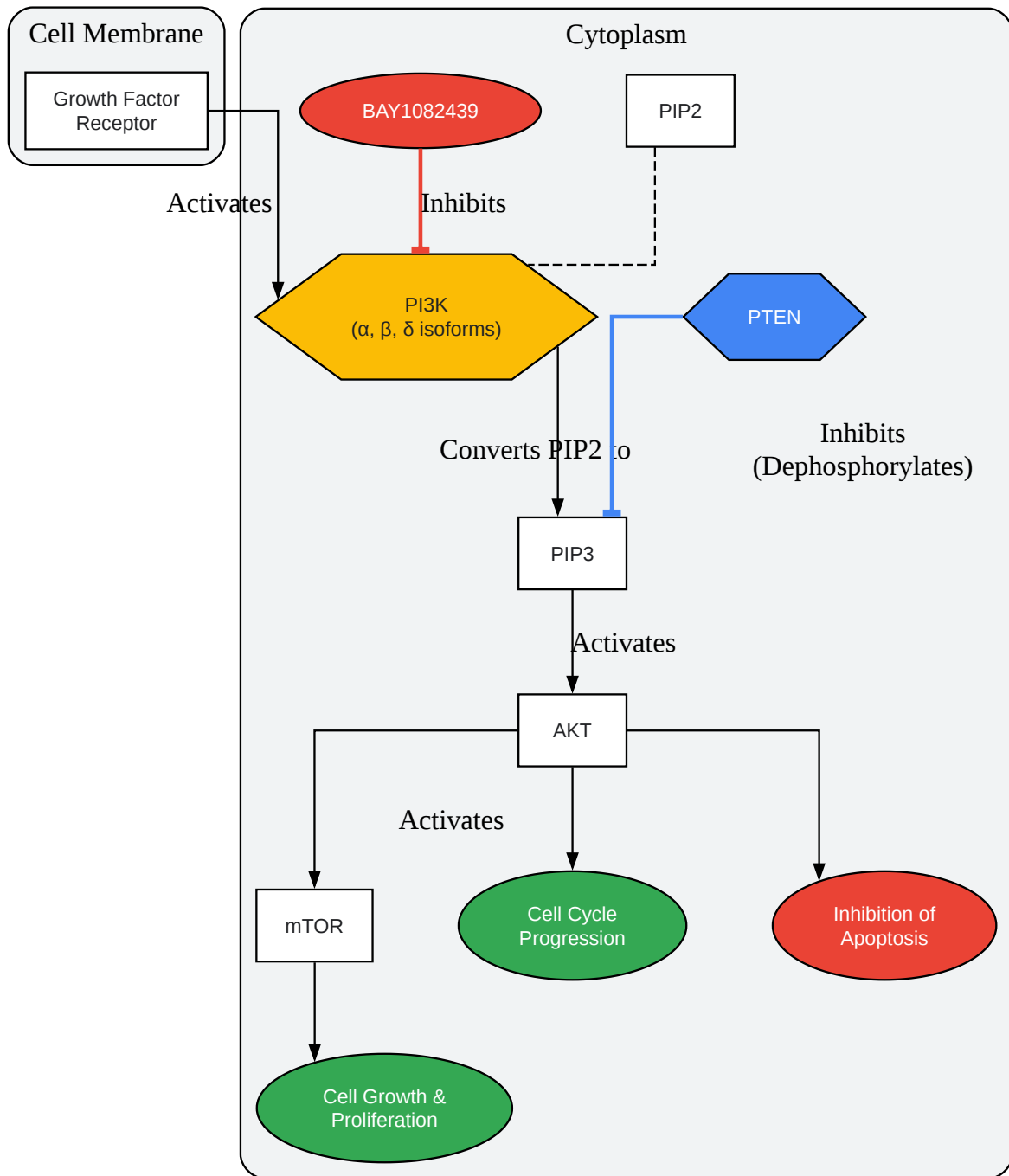
24 - 48
hours

Table 2: Biochemical Activity of **BAY1082439**

Target	IC50	Selectivity	Reference
PI3K α	4.9 nM	>1000-fold against mTOR kinase.	[1][2]
PI3K β	15.0 nM	>1000-fold against mTOR kinase.	[1][2]
PI3K δ	Potent inhibitor (equal potency to α/β)	>1000-fold against mTOR kinase.	[3][4]
Mutated PIK3CA	Effective inhibitor	Not specified	[1][2]

Mandatory Visualizations

Signaling Pathway





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